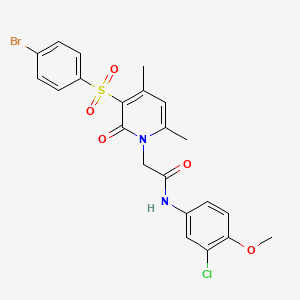![molecular formula C12H17N3O2 B2490023 ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 2034332-15-3](/img/structure/B2490023.png)
ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocyclic compounds, particularly those containing pyrazole rings, are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities and applications in drug development. The study and synthesis of these compounds involve detailed exploration of their molecular structure, synthesis methods, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of heterocyclic compounds like pyrazoles often employs strategies that utilize various catalysts and reaction conditions to achieve the desired structures. Techniques include condensation reactions, employing substrates such as kojic acid derivatives for constructing pyrazole rings, and exploring reactivities of different molecular moieties to introduce various substituents, enhancing the compound's biological activity and stability (Borah et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is pivotal in determining their reactivity and potential applications. Studies often focus on the electronic configuration, steric effects, and the presence of substituents, which can influence the compound's pharmacological properties. The synthesis pathways can be designed to incorporate specific functional groups, enhancing the compound's ability to interact with biological targets (Gomaa & Ali, 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their structural configuration. These reactions are essential for modifying the compound to improve its pharmacological profile or to study its mechanism of action. The chemical properties of these compounds, such as reactivity towards different reagents, stability under physiological conditions, and their ability to form bonds with biological molecules, are critical for their application in drug design and synthesis (Dar & Shamsuzzaman, 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's suitability for pharmaceutical formulations, its bioavailability, and its delivery method. Analyzing the physical properties helps in optimizing the compound for better therapeutic efficacy and stability (Sheetal et al., 2018).
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with biological targets are essential attributes of pyrazole derivatives. Studies focus on understanding how modifications in the molecular structure affect these chemical properties, aiming to design compounds with specific biological activities, reduced toxicity, and improved pharmacokinetic profiles. The exploration of these chemical properties is fundamental in the development of new drugs and therapeutic agents (Moskalik, 2023).
Aplicaciones Científicas De Investigación
Synthesis Methodologies
One area of research focuses on developing efficient synthesis methods for compounds related to ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. For instance, an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been achieved under ultrasound irradiation, showcasing a significant reduction in reaction times and high yields (Machado et al., 2011). Similarly, a novel four-component synthesis method for ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates highlights the potential for creating structurally diverse pyrazole derivatives in moderate to high yields (Gein et al., 2014).
Chemical Reactivity and Applications
Research on the chemical reactivity of related compounds provides insights into their applications. The Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, for example, offer an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles, demonstrating the compounds' utility in creating structurally diverse molecules (Xue et al., 2016).
Structural Analysis and Characterization
The structural analysis and characterization of compounds within this chemical family are critical for understanding their properties and potential applications. The synthesis, characterization, and single-crystal X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for instance, provide valuable information on the molecular geometry and electronic structure, facilitating the exploration of their chemical reactivity and potential applications in material science (Viveka et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrazine derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it’s likely that multiple pathways are affected .
Pharmacokinetics
Similar compounds with a pyrazolo[1,5-a]pyrazine scaffold, such as gyh2-18, have shown excellent anti-hbv activity, low cytotoxicity, and acceptable oral pk profiles .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propiedades
IUPAC Name |
ethyl 2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)14-5-6-15-10(8-14)7-11(13-15)9-3-4-9/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMMRMKMCXYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

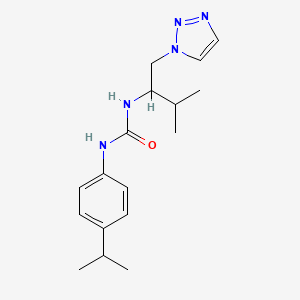
![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)
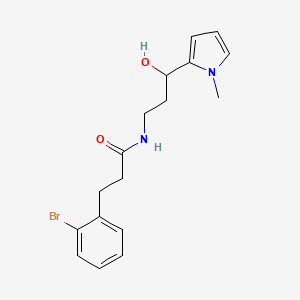
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)
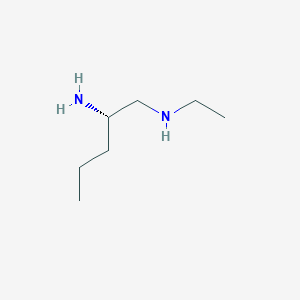
![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)
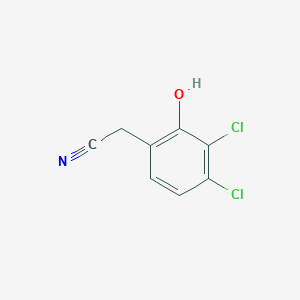
![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
